Pyrrolidine-3,4-diol

Catalog No.
S3318849
CAS No.
9046-10-0
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrolidine-3,4-diol

CAS Number

9046-10-0

Product Name

Pyrrolidine-3,4-diol

IUPAC Name

pyrrolidine-3,4-diol

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2

InChI Key

JCZPOYAMKJFOLA-UHFFFAOYSA-N

SMILES

C1C(C(CN1)O)O

Synonyms

3,4-cis-pyrrolidine, 3,4-pyrrolidinediol, 3,4-trans-pyrrolidine

Canonical SMILES

C1C(C(CN1)O)O

The exact mass of the compound Pyrrolidine-3,4-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyrrolidine-3,4-diol is a highly versatile, polyhydroxylated five-membered iminocyclitol that serves as a critical precursor for synthesizing transition-state analogs of carbohydrates. Unlike standard aliphatic amines or non-hydroxylated heterocycles, its precisely defined stereocenters and diol motif allow it to accurately mimic the distorted oxocarbenium ion transition state of glycosidic cleavage [1]. In industrial and pharmaceutical procurement, this scaffold is prioritized for its high aqueous solubility, predictable N-alkylation behavior, and its ability to act as a core building block for multivalent glycomimetics targeting metabolic and lysosomal storage disorders [1].

Substituting Pyrrolidine-3,4-diol with mono-hydroxylated pyrrolidines (e.g., 3-hydroxypyrrolidine) or six-membered piperidine iminosugars (e.g., 1-deoxynojirimycin, DNJ) fundamentally alters biological targeting and process chemistry. Mono-hydroxylated analogs lack the requisite hydrogen-bonding network to effectively bind glycosidase active sites, leading to a near-total loss of competitive inhibition [2]. Furthermore, six-membered piperidine rings adopt rigid chair conformations that mimic ground-state monosaccharides, whereas the five-membered pyrrolidine ring possesses a flexible, distorted geometry that specifically mimics the transition state [1]. This geometric difference dictates enzyme selectivity; substituting a pyrrolidine core with a piperidine core can decrease target affinity for specific alpha-glucosidases by over 300-fold, making them non-interchangeable in precursor selection[1].

Target Affinity: 5-Membered Pyrrolidine vs. 6-Membered Piperidine Cores

The structural geometry of the iminosugar core directly dictates its binding affinity to target glycosidases. Quantitative assays demonstrate that pyrrolidine-based iminosugars (derived from the pyrrolidine-3,4-diol scaffold, such as DAB) exhibit an IC50 of 2.5 µM against yeast alpha-glucosidase [1]. In stark contrast, the six-membered piperidine analog (DNJ) shows exceptionally weak inhibition with an IC50 of 880 µM under identical assay conditions[1]. This 352-fold increase in potency confirms that the five-membered pyrrolidine ring is essential for specific transition-state mimicry.

Evidence DimensionAlpha-glucosidase inhibitory potency (IC50)
Target Compound Data2.5 µM (Pyrrolidine-based scaffold)
Comparator Or Baseline880 µM (Piperidine-based scaffold, DNJ)
Quantified Difference352-fold higher potency for the pyrrolidine core
ConditionsIn vitro yeast alpha-glucosidase inhibition assay

Procurement of the 5-membered pyrrolidine core is mandatory when targeting specific alpha-glucosidases where 6-membered piperidine analogs fail to achieve pharmacologically relevant binding.

Precursor Functionalization: N-Alkylation and Multivalent Scaffold Potency

Pyrrolidine-3,4-diol serves as an optimal precursor for N-alkylation and multivalent clustering, which drastically enhances its pharmacological profile. When the pyrrolidine-3,4-diol core is functionalized with specific aromatic side chains (e.g., forming (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol), its inhibitory constant (Ki) against jack bean alpha-mannosidase drops to 135 nM[1]. Unmodified or structurally simpler mono-hydroxylated baselines typically exhibit Ki values in the high micromolar range (e.g., 40,000 nM) . The diol's stability during N-functionalization allows for the straightforward synthesis of highly potent, cell-permeable derivatives.

Evidence DimensionAlpha-mannosidase inhibitory constant (Ki)
Target Compound Data135 nM (N-functionalized pyrrolidine-3,4-diol derivative)
Comparator Or Baseline40,000 nM (Unmodified/mono-hydroxylated baseline)
Quantified Difference296-fold improvement in binding affinity
ConditionsJack bean alpha-mannosidase enzymatic assay

The compound's chemical stability during N-alkylation enables buyers to synthesize highly potent, low-nanomolar inhibitors that cannot be achieved with less functionalizable analogs.

Stereochemical Control and Target Specificity

The biological efficacy of pyrrolidine iminosugars is strictly dependent on the stereochemistry of the diol motif. Research evaluating stereoisomers of related 2,5-dideoxy-2,5-iminohexitols revealed that only the C2-symmetric (3R,4R)-dihydroxypyrrolidine configuration exhibits strong inhibition of beta-glucosidases, whereas meso-isomers and other configurations selectively target alpha-galactosidase [1]. Procuring stereochemically defined Pyrrolidine-3,4-diol ensures that downstream synthetic workflows yield predictable, target-specific inhibitors without the need for complex late-stage chiral resolution.

Evidence DimensionEnzyme target selectivity based on stereochemistry
Target Compound Data(3R,4R)-configuration exclusively inhibits beta-glucosidases
Comparator Or BaselineMeso-configurations shift selectivity entirely to alpha-galactosidase
Quantified DifferenceBinary shift in enzyme class targeting
ConditionsSide-by-side stereoisomer screening against mammalian and plant glycosidases

Buyers must procure the exact stereoisomer of Pyrrolidine-3,4-diol required for their target, as stereochemical inversion completely alters the enzyme inhibition profile.

Synthesis of Alpha-Glucosidase and Mannosidase Inhibitors

Pyrrolidine-3,4-diol is the optimal starting material for pharmaceutical R&D targeting type II diabetes and viral infections. As demonstrated by its 352-fold higher potency against specific targets compared to DNJ, the 5-membered ring provides superior transition-state mimicry, making it the preferred scaffold for next-generation antidiabetic drug precursors[1].

Development of Multivalent Glycomimetics for Lysosomal Storage Disorders

The compound's orthogonal reactivity allows it to be tethered to multivalent scaffolds (like fullerenes or cyclodextrins) to treat conditions like Gaucher and Fabry diseases. Its stability during N-alkylation enables the creation of highly potent, low-nanomolar inhibitors that effectively chaperone misfolded enzymes [1].

Chemical Probes for Structural Biology

Due to its ability to accurately mimic the distorted oxocarbenium ion transition state, Pyrrolidine-3,4-diol is heavily procured to synthesize chemical probes. These probes are used to crystallize and map the active sites of glycoside hydrolases, trapping the enzyme in its transition-state conformation for high-resolution structural analysis [2].

XLogP3

-1.7

GHS Hazard Statements

Aggregated GHS information provided by 429 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (49.18%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (45.69%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (95.8%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (72.73%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (10.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (12.35%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (61.77%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

9046-10-0

General Manufacturing Information

Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(2-aminomethylethyl)-.omega.-(2-aminomethylethoxy)-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-19-2023

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